molecular formula C16H18 B13949317 2-Butylbiphenyl CAS No. 41638-55-5

2-Butylbiphenyl

Katalognummer: B13949317
CAS-Nummer: 41638-55-5
Molekulargewicht: 210.31 g/mol
InChI-Schlüssel: RMSGQZDGSZOJMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butylbiphenyl is an organic compound consisting of a biphenyl structure with a butyl group attached to one of the benzene rings. It is a member of the biphenyl family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C16H18, and it has a molecular weight of 210.31 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Butylbiphenyl can be synthesized through various methods, including the Friedel-Crafts alkylation reaction. In this method, biphenyl reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Butylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-Butylbiphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . Additionally, its ability to interact with microbial cell membranes contributes to its antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Butylbiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its butyl group enhances its solubility in organic solvents and influences its reactivity compared to other biphenyl derivatives .

Eigenschaften

CAS-Nummer

41638-55-5

Molekularformel

C16H18

Molekulargewicht

210.31 g/mol

IUPAC-Name

1-butyl-2-phenylbenzene

InChI

InChI=1S/C16H18/c1-2-3-9-14-12-7-8-13-16(14)15-10-5-4-6-11-15/h4-8,10-13H,2-3,9H2,1H3

InChI-Schlüssel

RMSGQZDGSZOJMU-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=CC=C1C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.